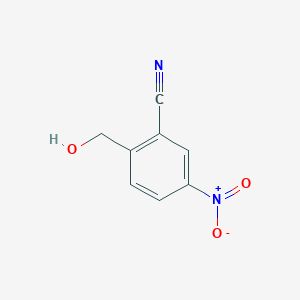

2-(Hydroxymethyl)-5-nitrobenzonitrile

Description

Significance of Nitrile and Hydroxymethyl Functionalities in Aromatic Systems

The chemical behavior of aromatic compounds is profoundly influenced by their substituent functional groups. The nitrile (-C≡N) and hydroxymethyl (-CH2OH) groups, in particular, impart a wealth of synthetic versatility.

The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It is also a valuable synthetic handle, capable of being transformed into a variety of other functionalities. For instance, it can be hydrolyzed to form carboxylic acids or reduced to produce primary amines. acs.org This versatility makes aromatic nitriles important precursors in the synthesis of pharmaceuticals, dyes, and heterocyclic compounds.

The hydroxymethyl group , essentially a benzyl (B1604629) alcohol moiety, adds another layer of reactivity. It can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can undergo esterification. numberanalytics.com The introduction of a hydroxymethyl group can also increase the hydrophilicity of a molecule, a property often sought in the development of biologically active compounds. nih.gov It frequently serves as a pharmacophore, allowing for specific interactions with biological targets. nih.gov

The presence of both these functionalities in a single aromatic system creates a powerful synthetic building block, where each group can be manipulated selectively to build molecular complexity.

| Functional Group | Key Characteristics | Common Synthetic Transformations |

|---|---|---|

| Nitrile (-C≡N) |

|

|

| Hydroxymethyl (-CH₂OH) |

|

|

Overview of Benzene (B151609) Derivatives with Nitro and Hydroxymethyl Substituents in Contemporary Organic Synthesis

Benzene derivatives are foundational building blocks in many sectors, including pharmaceuticals, agrochemicals, and plastics. sciencedaily.com The synthesis of molecules with multiple, different substituents on a benzene ring in a controlled manner is a key challenge in organic chemistry. sciencedaily.cominnovations-report.com Compounds that contain both a nitro group and a hydroxymethyl group are valuable intermediates in this pursuit.

The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. More importantly in multi-step synthesis, the nitro group is readily reduced to an amino group (-NH₂). This amino group can then be used in a vast array of subsequent reactions, including diazotization to introduce a wide range of other substituents, or acylation to form amides.

The combination of the stable, yet reducible, nitro group with the versatile hydroxymethyl group allows for a programmed approach to creating highly functionalized aromatic compounds. Chemists can choose to either modify the hydroxymethyl group first, reduce the nitro group and then derivatize the resulting amine, or perform a sequence of reactions utilizing the directing effects of the remaining substituents. This strategic flexibility makes such compounds important platforms for constructing complex target molecules.

| Functional Group | Primary Transformation | Resulting Functionality | Further Applications |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) |

|

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

|

Scope and Academic Research Focus on 2-(Hydroxymethyl)-5-nitrobenzonitrile

The specific compound this compound is a trifunctional chemical entity that serves as a building block in chemical synthesis. evitachem.com Its structure is of interest for creating complex molecules due to the distinct reactivity of each of its three functional groups, which can be addressed in a stepwise fashion.

Academic and industrial research involving this compound focuses on its utility as a synthetic intermediate. It is investigated for its role in constructing biologically active compounds for pharmaceutical research and in creating new molecules for materials science applications. evitachem.com The synthesis of this compound can be achieved through methods such as the nitration of benzonitrile (B105546) derivatives followed by hydroxymethylation. evitachem.com

The research scope for this compound is primarily centered on its chemical potential. The molecule offers three distinct sites for reaction:

The Nitrile Group: Can be converted to an acid or amine.

The Nitro Group: Can be reduced to an amine, which is a key functional group for further derivatization.

The Hydroxymethyl Group: Can be oxidized or used as a point of attachment for other molecular fragments.

This trifunctional nature allows chemists to perform sequential and regioselective modifications, making it a highly adaptable component in the synthesis of complex, polysubstituted aromatic systems. While research on this specific molecule is not as extensive as on some of its analogues, its structural features position it as a compound of significant potential for future synthetic applications.

| Property | Value |

|---|---|

| CAS Number | 1956341-18-6 cymitquimica.com |

| Molecular Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol cymitquimica.com |

| Appearance | Typically a pale yellow solid evitachem.com |

| Solubility | Soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide; less soluble in water evitachem.com |

| Compound Name |

|---|

| This compound |

| Benzene |

| Carboxylic acid |

| Primary amine |

| Aldehyde |

| Methanol |

| Dimethyl sulfoxide |

Established Synthetic Pathways for Substituted Benzonitriles and Benzyl Alcohols

The construction of molecules like this compound relies on a robust toolbox of reactions for introducing and manipulating functional groups on an aromatic scaffold. These methods can be broadly categorized into direct functionalization of a pre-existing aromatic system and multistep routes that build the molecule from nitrile precursors.

Direct Functionalization Approaches on Aromatic Systems

Direct functionalization involves the stepwise introduction of the nitro, cyano, and hydroxymethyl groups onto a benzene ring. A common industrial approach for analogous compounds involves electrophilic aromatic substitution reactions. For instance, the nitration of aromatic compounds is a well-established process, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.comorgsyn.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. evitachem.comorgsyn.org

The Sandmeyer reaction offers a classic route to introduce a cyano group onto an aromatic ring. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.orgorganic-chemistry.orgbyjus.com This method is particularly useful for accessing substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org

The introduction of a hydroxymethyl group can be more complex. One potential, though less direct, route involves the formylation of a suitable precursor followed by reduction. For example, a related compound, 4-formyl-3-nitrobenzonitrile, can be synthesized, and its aldehyde functionality could then be reduced to a hydroxymethyl group using a suitable reducing agent. chemicalbook.com Another approach involves the oxidation of a methyl group on a substituted toluene (B28343) derivative. For instance, 2-nitrotoluene can be oxidized under specific conditions to yield 2-nitrobenzyl alcohol, demonstrating the feasibility of converting a methyl group to a hydroxymethyl group in the presence of a nitro group. researchgate.net

A plausible direct pathway to this compound could involve the nitration of a benzonitrile derivative followed by hydroxymethylation. evitachem.com This sequential approach would capitalize on established electrophilic aromatic substitution chemistry. evitachem.com

Multistep Synthetic Routes Involving Nitrile Precursors

Multistep syntheses often provide greater control over regioselectivity and functional group compatibility. A logical starting point for the synthesis of this compound is 3-nitrobenzonitrile. evitachem.com This commercially available intermediate already possesses the desired nitro and cyano groups in the correct relative positions. The subsequent challenge lies in the selective introduction of the hydroxymethyl group at the C-2 position.

Another multistep strategy could begin with a different precursor, such as 2-amino-5-nitrobenzyl alcohol. From this compound, the amino group could be converted to a nitrile via the Sandmeyer reaction, directly yielding the target molecule. wikipedia.org This approach leverages the versatility of diazonium salt chemistry.

Furthermore, the synthesis can be envisioned starting from 2-chloro-4-nitrobenzoic acid. A series of reactions, including reduction of the carboxylic acid to a benzyl alcohol and subsequent conversion of the chloro group to a cyano group, could lead to the desired product. The synthesis of a related compound, 2-(o-hydroxyphenylthio)-4-nitrobenzyl alcohol, from 2-chloro-4-nitrobenzoic acid illustrates the viability of manipulating these functional groups. prepchem.com

Strategies for Introducing and Modifying Hydroxymethyl and Nitro Moieties

The introduction of the nitro group is typically straightforward via electrophilic nitration using mixed acids. evitachem.comorgsyn.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Introducing the hydroxymethyl group can be achieved through various methods. One common strategy is the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. A variety of reducing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule. Another method is the hydroxymethylation of an organometallic species, such as an organolithium or Grignard reagent, with formaldehyde (B43269). For the specific target compound, a potential route involves the hydroxymethylation of a suitable benzonitrile precursor using formaldehyde in the presence of a catalyst. evitachem.com

Green Chemistry Approaches in the Synthesis of Related Benzonitrile Derivatives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of benzonitrile derivatives, with a focus on catalyst-free protocols and the use of sustainable solvents.

Catalyst-Free Protocols for Nitrile Formation

Traditional methods for nitrile synthesis often rely on transition metal catalysts, which can be toxic and expensive. researchgate.net Consequently, there is growing interest in developing catalyst-free and transition-metal-free alternatives. mdpi.comacs.org

One approach involves the direct C-H cyanation of arenes using organic photoredox catalysis. nih.gov This method avoids the need for pre-functionalized starting materials and operates under mild conditions. nih.gov Another strategy utilizes "nonmetallic" organic cyano-group sources to avoid the formation of metal waste and the use of toxic metal cyanides. researchgate.net

The synthesis of nitriles from aldehydes under solvent-free conditions has also been explored. google.com These methods often involve the use of reagents that can be easily removed or recycled, reducing the environmental impact of the process. While not yet specifically reported for this compound, these catalyst-free approaches represent a promising direction for the future synthesis of this and related compounds.

Sustainable Solvent Applications in Synthesis (e.g., Glycerol as Reaction Medium)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Glycerol has emerged as a promising green solvent due to its low toxicity, high boiling point, low vapor pressure, and renewability. unina.itrsc.org It has been successfully employed as a reaction medium for a variety of organic transformations, including those relevant to benzonitrile synthesis. unina.itrsc.org

For instance, glycerol has been used as a solvent for nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that can be used to introduce cyano groups onto activated aromatic rings. researchgate.netmasterorganicchemistry.comacsgcipr.org Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for such transformations. unina.it

Furthermore, the use of ultrasound in conjunction with green solvents like glycerol can enhance reaction rates and yields. nih.govresearchgate.netnih.govyoutube.comrsc.org Ultrasound promotes mass transfer and can induce cavitation, leading to localized high temperatures and pressures that can accelerate chemical reactions. nih.govnih.gov The application of ultrasound-assisted synthesis in a water-glycerol solvent system has been reported for the synthesis of other organic compounds, highlighting the potential of this technique for the green synthesis of benzonitrile derivatives. nih.gov

An exploration of modern synthetic strategies reveals a variety of sophisticated methodologies for the preparation of this compound and its analogues. These methods, ranging from mechanochemical approaches to advanced catalytic and electrochemical transformations, offer diverse pathways to this important chemical scaffold. This article details specific synthetic techniques, focusing on mechanochemical considerations, catalytic methods involving transition metals like ruthenium and iron, electrochemical pathways, and stereoselective syntheses.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H6N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,11H,5H2 |

InChI Key |

MTNPEINDRHSRGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CO |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Hydroxymethyl 5 Nitrobenzonitrile

Reactivity of the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized towards the nitrogen atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is the primary site for nucleophilic attack. This initial addition leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

A prominent example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). The reaction proceeds through the attack of the carbanionic nucleophile (R⁻) on the nitrile carbon. The resulting imine salt is then hydrolyzed upon acidic workup to yield a ketone. For instance, the reaction of 2-(hydroxymethyl)-5-nitrobenzonitrile with a Grignard reagent would produce a 2-(hydroxymethyl)-5-nitro-substituted acetophenone (B1666503) derivative.

The general mechanism involves:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbon of the nitrile group, breaking one of the π-bonds. The electron pair moves to the nitrogen atom, forming an intermediate imine anion.

Protonation: During aqueous workup, the imine anion is protonated to form a neutral imine.

Hydrolysis: The imine is then hydrolyzed, typically under acidic conditions, to form a ketone and ammonia.

| Nucleophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium imine salt | Ketone (e.g., 1-(2-(hydroxymethyl)-5-nitrophenyl)ethan-1-one) |

| Organolithium Reagent (e.g., C₆H₅Li) | Lithium imine salt | Ketone (e.g., (2-(hydroxymethyl)-5-nitrophenyl)(phenyl)methanone) |

| Hydride (e.g., from LiAlH₄) | Iminium salt | Primary Amine (e.g., (2-(aminomethyl)-4-nitrophenyl)methanol) |

Hydrolysis and Related Transformations of Nitriles

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. libretexts.orgchemguide.co.ukorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. youtube.com A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate. organicchemistrytutor.com If the reaction is allowed to proceed, typically with heating, the amide will be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukfiveable.me

Step 1: Protonation of the nitrile nitrogen.

Step 2: Nucleophilic attack by water.

Step 3: Deprotonation to form a hydroxy imine.

Step 4: Tautomerization to the amide.

Step 5: Further hydrolysis of the amide to the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydroxide ion (OH⁻) directly attacks the nitrile carbon. youtube.com The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org Under more vigorous conditions (e.g., prolonged heating), the amide undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture in a final workup step produces the free carboxylic acid.

For this compound, hydrolysis results in the formation of 2-(hydroxymethyl)-5-nitrobenzamide under mild conditions, or 2-(hydroxymethyl)-5-nitrobenzoic acid under more forcing conditions. The strong electron-withdrawing nitro group is expected to facilitate the nucleophilic attack on the nitrile carbon, potentially accelerating the hydrolysis rate compared to unsubstituted benzonitrile (B105546). znaturforsch.com

Cycloaddition Reactions Involving Nitrile Oxides and Related Dipolarophiles

The nitrile group can be converted into a nitrile oxide (R-C≡N⁺-O⁻), a highly reactive 1,3-dipole. Nitrile oxides readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings. researchgate.netmdpi.comnih.gov This reaction is a powerful tool for the synthesis of isoxazolines (from alkenes) and isoxazoles (from alkynes). nih.govorganic-chemistry.org

The generation of the nitrile oxide from this compound would typically proceed through an intermediate, as direct conversion is not standard. A common method involves the oxidation of the corresponding aldoxime. researchgate.net

The synthetic sequence would be:

Formation of Aldoxime: The nitrile is first reduced to an aldehyde (2-formyl-5-nitrobenzonitrile), which is then reacted with hydroxylamine (B1172632) (NH₂OH) to form 2-(hydroxyiminomethyl)-5-nitrobenzonitrile (the aldoxime).

Generation of Nitrile Oxide: The aldoxime is then oxidized in situ using reagents like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) to generate the reactive 2-(hydroxymethyl)-5-nitrophenylnitrile oxide. researchgate.net

Cycloaddition: This nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture. For example, reaction with styrene (B11656) would yield a 3-(2-(hydroxymethyl)-5-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, with the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determining the orientation of the addition. mdpi.com

Transformations of the Hydroxymethyl Group (–CH₂OH)

The hydroxymethyl group is a primary alcohol, and its reactivity is centered on the oxygen atom's lone pairs and the polar C-O and O-H bonds. The presence of the electron-withdrawing nitro and nitrile groups on the aromatic ring can influence its reactivity, particularly in reactions involving the benzylic carbon.

Oxidation and Reduction Reactions of the Hydroxymethyl Moiety

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. numberanalytics.com

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (forming 2-cyano-4-nitrobenzaldehyde), mild and selective oxidizing agents are required. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). organic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid (forming 2-cyano-4-nitrobenzoic acid). Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ with acid), or ruthenium tetroxide (RuO₄). organic-chemistry.org

Reduction: The reduction of a hydroxymethyl group to a methyl group is a challenging transformation that requires harsh conditions, often proceeding via an intermediate. A common strategy involves a two-step process:

Conversion to a Halide: The hydroxyl group is first converted into a good leaving group, typically a halide (e.g., a benzylic chloride or bromide), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Hydrogenolysis: The resulting benzylic halide is then reduced to a methyl group via catalytic hydrogenolysis (H₂ over a palladium catalyst) or with other reducing agents like zinc in acidic media. nih.gov

It is important to note that under many reductive conditions, the nitro group would also be reduced to an amino group. Selective reduction of only the hydroxymethyl group in the presence of a nitro group would require careful selection of reagents and protective group strategies.

Derivatization Strategies for the Hydroxymethyl Group

The hydroxymethyl group can be easily converted into other functional groups, such as esters and ethers, which can be useful for modifying the compound's properties or for use as protecting groups in multi-step syntheses.

Esterification: The hydroxymethyl group reacts with carboxylic acids, acid chlorides, or acid anhydrides to form esters.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) yields an ester. This is an equilibrium process, and water is typically removed to drive the reaction to completion.

Reaction with Acid Chlorides/Anhydrides: A more efficient method involves reacting the alcohol with a more reactive acylating agent like an acid chloride or anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).

Etherification: Ethers can be formed from the hydroxymethyl group, most commonly via the Williamson ether synthesis.

Deprotonation: The alcohol is first treated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.

Nucleophilic Substitution: This nucleophilic alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in an Sₙ2 reaction to form the ether.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (mild) | PCC, PDC, Swern Oxidation | Aldehyde (–CHO) |

| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid (–COOH) |

| Esterification | R-COOH/H⁺; R-COCl/Pyridine | Ester (–CH₂OCOR) |

| Etherification | 1. NaH; 2. R-X | Ether (–CH₂OR) |

| Conversion to Halide | SOCl₂, PBr₃ | Halomethyl (–CH₂X) |

Elimination Reactions Involving Alkyl-Substituted Benzonitriles

The hydroxymethyl group, being at a benzylic position, allows for characteristic elimination reactions, specifically dehydration. Benzylic alcohols, such as this compound, can undergo acid-catalyzed dehydration. ucalgary.cayoutube.com This reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism.

The process is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., concentrated sulfuric acid), converting it into a good leaving group (water). youtube.com The subsequent departure of the water molecule is the slow, rate-determining step, resulting in the formation of a benzylic carbocation. youtube.comchemistrysteps.com This carbocation is notably stabilized by resonance, with the positive charge delocalized into the aromatic π-system. chemistrysteps.com The presence of the electron-withdrawing nitro and nitrile groups on the ring, however, would destabilize this carbocation, potentially making the conditions required for this reaction harsher than for unsubstituted or electron-donating group-substituted benzylic alcohols.

In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (in this case, the methyl group of a tautomeric form or from the ring if rearrangement occurs, though the former is unlikely), leading to the formation of a π bond. youtube.comchemistry.coach The expected product would be a conjugated alkene, with the double bond extending the conjugation of the aromatic system. ucalgary.ca

Reactivity of the Nitro Group (–NO2)

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring and is itself a site of various chemical transformations.

Reductive Transformations of Aromatic Nitro Groups

The selective reduction of the aromatic nitro group in the presence of other reducible functionalities, such as a nitrile, is a common and important transformation. For a substrate like this compound, the goal is often to convert the nitro group to an amine without affecting the nitrile or hydroxymethyl groups.

A variety of reagents can achieve this chemoselectivity. One of the most effective methods is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate. This method is known to readily reduce aromatic nitro compounds while leaving other acid-sensitive or reducible groups like esters, halogens, and, crucially, cyano groups unaffected. Alternatively, catalytic hydrogenation can be employed, though careful selection of the catalyst and conditions is necessary to avoid reduction of the nitrile group.

Nucleophilic Aromatic Substitution of the Nitro Group (SNAr)

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions, stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orglibretexts.org While the nitro group typically activates the positions ortho and para to it for the displacement of another leaving group (like a halide), the nitro group itself can act as the leaving group, being displaced by a nucleophile. libretexts.orgnumberanalytics.com

This reaction is particularly feasible when the aromatic ring is highly electron-deficient, for instance, in poly-nitroarenes. Research has shown that in compounds like 1,2,4-trinitrobenzene (B1210296) or o-dinitrobenzene, a nitro group can be displaced by piperidine (B6355638) to yield the corresponding N-substituted product quantitatively. rsc.org The mechanism is believed to be a standard addition-elimination pathway where the expulsion of the nitrite (B80452) ion (NO₂⁻) from the intermediate is rapid. rsc.org For this compound, the combined electron-withdrawing effects of the nitrile and nitro groups make the ring susceptible to nucleophilic attack, creating the possibility for the displacement of the nitro group by a strong nucleophile.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroarenes

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom is replaced instead of a leaving group. This reaction is characteristic of electron-deficient aromatic compounds, particularly nitroarenes. The VNS reaction allows for the introduction of a substituent, typically a carbon-based group, onto the aromatic ring.

The mechanism involves the attack of a carbanion, which contains a leaving group on its α-carbon (e.g., chloromethyl phenyl sulfone), on an electron-deficient position of the nitroarene. This addition forms a σ-adduct. A strong base then induces β-elimination of the leaving group from the adduct (e.g., HCl), and subsequent protonation restores the aromaticity of the ring. For this compound, the nitro group directs the incoming nucleophile to the ortho and para positions. Since the para position is occupied by the hydroxymethyl group, VNS would be expected to occur at the positions ortho to the nitro group.

Role of the Nitro Group in One-Electron Transfer Reactions

Nitroaromatic compounds are well-known electron acceptors and can participate in single-electron transfer (SET) reactions. The high electron affinity of the nitro group allows it to accept an electron to form a stable radical anion (nitrobenzenide). This process is the first step in many reduction mechanisms, including electrochemical and some enzymatic reductions.

Studies have demonstrated that nitrobenzenes can be reduced by one electron via an addition/elimination mechanism. Furthermore, direct single-electron transfer from anionic organic bases to nitrobenzene (B124822) has been shown to form stable nitrobenzenide radical ion-pairs. This ability to accept a single electron makes the nitro group a crucial player in radical-based reaction pathways and is a key factor in the biological activity and toxicity of some nitroaromatic compounds.

Intermolecular and Intramolecular Annulation Reactions Facilitated by Functional Groups

The functional groups of this compound can act in concert to facilitate the construction of new ring systems. These annulation reactions can be either intermolecular or intramolecular.

Intermolecular Annulation: A notable example is the copper-catalyzed tandem annulation of 2-nitrobenzonitriles with alcohols to synthesize quinazolin-4(3H)-ones. This reaction involves the alcohol acting as a hydrogen donor for the reduction of the nitro group to an amine in situ. The newly formed amino group then participates in a cyclization reaction with the adjacent nitrile group, ultimately forming the heterocyclic quinazolinone product.

Intramolecular Annulation: The potential for intramolecular cyclization is significant, typically requiring the prior transformation of one of the functional groups. For example, if the nitro group is reduced to an amine, the resulting 2-(hydroxymethyl)-5-aminobenzonitrile possesses nucleophilic (amine) and electrophilic (nitrile) centers, as well as the hydroxymethyl group. This arrangement can lead to various intramolecular cyclizations.

Another pathway involves an intramolecular redox reaction. For instance, processes have been developed where a 2-nitrobenzyl alcohol can undergo a base-promoted intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. nih.govrsc.org This intermediate can then react with another component and cyclize. nih.govrsc.org Such a transformation highlights the potential for the hydroxymethyl and nitro groups to react internally to form a reactive intermediate that can then lead to annulated products. nih.govrsc.org

Radical Reactions and Mechanistic Insights of this compound

The radical chemistry of this compound is primarily centered around the reactivity of the benzylic C-H bond of the hydroxymethyl group. The presence of two strong electron-withdrawing groups, the nitro (NO₂) and cyano (CN) groups, on the aromatic ring significantly influences the stability of the potential radical intermediates and dictates the plausible reaction pathways.

The initiation of radical reactions involving this compound typically proceeds via the homolytic cleavage of the benzylic C-H bond, leading to the formation of a resonance-stabilized benzylic radical. This hydrogen abstraction can be induced by various means, including photolysis, thermolysis, or the action of a radical initiator. The resulting 2-(cyano)-4-nitrobenzyl radical is stabilized by the delocalization of the unpaired electron into the aromatic π-system.

The stability of this benzylic radical is a crucial factor in its formation and subsequent reactions. Both electron-donating and electron-withdrawing substituents on the aromatic ring can lower the bond dissociation energy (BDE) of the benzylic C-H bond by stabilizing the resulting radical through spin delocalization nih.gov. In the case of this compound, the nitro and cyano groups, being powerful electron-withdrawing groups, are expected to contribute to the stabilization of the benzylic radical. This stabilization arises from the ability of these groups to delocalize the unpaired electron density.

Mechanistic Pathways

Once formed, the 2-(cyano)-4-nitrobenzyl radical can undergo several transformations. A common pathway for benzylic radicals is oxidation to the corresponding aldehyde. In the presence of an oxidizing agent, the radical can be converted to a carbocation, which is then attacked by a nucleophile (such as water) to form a gem-diol that readily dehydrates to the aldehyde. Photochemical studies on similar nitrobenzyl alcohols have shown that they can be photo-oxidized to the corresponding aldehydes wikipedia.org.

Another potential reaction pathway is radical-nucleophilic aromatic substitution (SRN1), where the initially formed radical attacks a nucleophile. However, the strong deactivating effect of the nitro and cyano groups on the aromatic ring might influence the feasibility of this pathway.

The Hammett equation provides a quantitative measure of the electronic effects of substituents on reaction rates and equilibria. The substituent constants (σ) for the nitro and cyano groups are positive, indicating their electron-withdrawing nature wikipedia.orgdalalinstitute.com. These electronic effects play a significant role in the stability of radical intermediates and the transition states of radical reactions.

The following interactive table displays the Hammett substituent constants for nitro and cyano groups, which are relevant for understanding their electronic influence on radical reactions.

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

Data sourced from multiple chemical literature sources.

| Compound | Benzylic C-H BDE (kcal/mol) |

| Toluene (B28343) | 89.8 |

| p-Nitrotoluene | 88.5 |

| p-Cyanotoluene | 88.7 |

Data derived from computational studies on substituted toluenes. researchgate.net

These data suggest that both nitro and cyano groups at the para position lower the benzylic C-H BDE compared to unsubstituted toluene, thereby facilitating radical formation. In this compound, with both a nitro and a cyano group present, a similar or even more pronounced effect on the benzylic C-H bond is anticipated, making it susceptible to hydrogen abstraction and subsequent radical-mediated transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxymethyl 5 Nitrobenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(Hydroxymethyl)-5-nitrobenzonitrile is characterized by several key absorption bands that confirm the presence of its principal functional groups. The analysis of these bands is crucial for the initial identification and structural confirmation of the compound.

A prominent feature in the spectrum is the sharp and strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is expected in the range of 2240–2220 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by two strong absorption bands: the asymmetric stretching vibration typically appearing around 1530–1500 cm⁻¹ and the symmetric stretching vibration observed in the 1355–1335 cm⁻¹ region.

The hydroxyl (-OH) group of the hydroxymethyl substituent gives rise to a broad absorption band in the region of 3400–3200 cm⁻¹, characteristic of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring are observed as a series of weaker bands above 3000 cm⁻¹. The C-H stretching of the methylene (B1212753) (-CH₂-) group in the hydroxymethyl substituent is expected to appear just below 3000 cm⁻¹. Furthermore, the C-O stretching vibration of the primary alcohol is typically found in the 1075–1000 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3400–3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100–3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2960–2850 | Medium |

| C≡N Stretch (Nitrile) | 2240–2220 | Strong, Sharp |

| Asymmetric NO₂ Stretch | 1530–1500 | Strong |

| Symmetric NO₂ Stretch | 1355–1335 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides additional insights into the vibrational modes of this compound. In Raman spectroscopy, non-polar bonds often produce stronger signals, offering a different perspective on the molecular structure.

The C≡N stretching vibration, which is strong in the IR spectrum, also typically shows a strong to medium intensity band in the Raman spectrum in the same region of 2240–2220 cm⁻¹. The symmetric stretching vibration of the nitro group is usually a prominent feature in the Raman spectrum, appearing in the 1355–1335 cm⁻¹ range. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and provide information about the substitution pattern. The C-H stretching vibrations of both the aromatic ring and the hydroxymethyl group are also observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments has been employed for the comprehensive structural assignment of this compound.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons will exhibit splitting patterns consistent with their coupling to each other.

The methylene protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet, shifted downfield due to the adjacent oxygen and the aromatic ring. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115–120 ppm. The aromatic carbons will appear in the typical aromatic region (approximately 110–150 ppm), with their specific shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating hydroxymethyl group. The carbon of the hydroxymethyl group (-CH₂OH) will be found in the aliphatic region, typically around 60-70 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic-H | 7.5 - 8.5 | C≡N | 115 - 120 |

| -CH₂- | 4.5 - 5.0 | Aromatic C-NO₂ | ~148 |

| -OH | Variable (broad s) | Other Aromatic C | 110 - 145 |

Two-Dimensional NMR Experiments for Complex Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between the vicinal aromatic protons, confirming their positions on the ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the signal for the -CH₂- protons would show a cross-peak with the signal for the -CH₂OH carbon.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₈H₆N₂O₃), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally determined value to confirm its elemental formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. Common fragmentation pathways would involve the loss of small, stable molecules or radicals. For instance, fragmentation could occur via the loss of the hydroxyl radical (•OH), water (H₂O) from the hydroxymethyl group, or the nitro group (NO₂). Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group could lead to the formation of a stable benzylic cation. The precise masses of these fragment ions, as determined by HRMS, would further corroborate the proposed structure. organicchemistrydata.orgyoutube.comuobasrah.edu.iqorganicchemistrydata.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M]⁺˙ | 178.0378 |

| [M - OH]⁺ | 161.0351 |

| [M - H₂O]⁺˙ | 160.0272 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of a molecule's mass, which in turn allows for the confident assignment of its elemental composition. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios with high accuracy, often to the third or fourth decimal place. researchgate.netresearchgate.net

For this compound, with the molecular formula C₈H₆N₂O₃, HRMS provides an exact mass measurement that distinguishes it from any other compound with the same nominal mass but a different elemental formula (isobars). researchgate.net The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This high level of precision is critical for confirming the identity of the synthesized compound and for identifying it in complex mixtures.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Theoretical Monoisotopic Mass | 178.03784 Da |

| Theoretical [M+H]⁺ Ion | 179.04567 Da |

| Theoretical [M+Na]⁺ Ion | 201.02761 Da |

| Required Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Charge State Analysis and Signal Enhancement

The efficiency of the ionization process and the resulting signal intensity can be significantly influenced by the experimental conditions. researchgate.net Signal enhancement strategies are often employed to improve detection limits and suppress background interferences. One such method involves performing the electrospray in an enclosed source containing a concentrated acetonitrile (B52724) vapor atmosphere, which has been shown to enhance peptide and other analyte signals. nih.gov The operational parameters of the ESI source are optimized to maximize the ion signal for the target compound.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Ionization Mode | Positive | nih.gov |

| Capillary Voltage | 3.0 - 4.0 kV | nih.govekb.eg |

| Desolvation Temperature | 350 - 450 °C | ekb.eg |

| Desolvation Gas Flow | 800 - 900 L/h | ekb.eg |

| Cone Voltage | 30 eV | ekb.eg |

| Source Temperature | 150 °C | ekb.eg |

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal proof of structure by mapping the electron density of the molecule based on the diffraction pattern produced when X-rays are passed through a single crystal. youtube.com The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound 2-Methyl-5-nitrobenzonitrile (C₈H₆N₂O₂) provides valuable insight into the expected structural features. nih.gov For this related molecule, the benzene ring and the nitro group are nearly planar, with a slight twist between them. nih.gov A similar arrangement would be expected for this compound, with the analysis also defining the conformation of the hydroxymethyl group relative to the aromatic ring.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₆N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.8946 (8) | nih.gov |

| b (Å) | 7.6350 (15) | nih.gov |

| c (Å) | 26.180 (5) | nih.gov |

| β (°) | 91.65 (3) | nih.gov |

| Volume (ų) | 778.1 (3) | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. utoronto.ca The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a highly conjugated system composed of the benzene ring substituted with a nitrile (-C≡N) and a nitro (-NO₂) group. Both substituents are electron-withdrawing and extend the π-system of the aromatic ring. This extended conjugation is expected to result in a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzonitrile (B105546). utoronto.canist.gov The nitro group can also give rise to a weaker n → π* transition. The resulting spectrum is a unique fingerprint that can be used for identification and quantification. Based on similarly structured nitroaromatic compounds, significant absorption bands are anticipated in the UV-A and UV-B regions (280-400 nm). scirp.orgresearchgate.net

| Transition Type | Chromophore | Expected λmax Region (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | ~270 - 350 |

| n → π | Nitro Group (-NO₂) | ~300 - 400 |

Computational Chemistry and Theoretical Studies on 2 Hydroxymethyl 5 Nitrobenzonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic behavior of a molecule.

Density Functional Theory (DFT) Approaches and Functional Selection

DFT is a popular computational method used to investigate the electronic structure of many-body systems. The selection of a specific functional, such as B3LYP or CAM-B3LYP, is a critical step in these calculations, as it approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often employed to achieve a balance between computational cost and accuracy. For nitroaromatic compounds, the choice of functional can significantly impact the accuracy of predicted properties like bond lengths, bond angles, and electronic energies.

Basis Set Selection and Optimization Strategies

The basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. The choice of basis set, such as the Pople-style 6-311G(d,p) or 6-311++G(d,p), determines the flexibility and accuracy of the molecular orbital description. Larger basis sets with polarization and diffuse functions (indicated by ++G(d,p)) are generally required for accurate descriptions of molecules with heteroatoms and potential for weak interactions. Geometry optimization is then performed to find the lowest energy conformation of the molecule, providing a stable, theoretical structure.

Analysis of Electronic Properties

Once an optimized molecular geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity and interaction behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals can indicate which parts of the molecule are involved in electron donation and acceptance during chemical reactions.

Below is a hypothetical data table illustrating the kind of data that would be generated from a HOMO-LUMO analysis.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Global Hardness (η) | - |

| Global Softness (S) | - |

| Electronegativity (χ) | - |

| Chemical Potential (μ) | - |

| Electrophilicity Index (ω) | - |

| Note: This table is for illustrative purposes only. No experimental or theoretical data for 2-(Hydroxymethyl)-5-nitrobenzonitrile is available in the searched literature. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov Different colors on the map represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent intermediate potential values. nih.gov For a molecule like this compound, one would expect negative potential near the oxygen atoms of the nitro and hydroxyl groups and the nitrogen of the nitrile group.

Prediction and Comparison of Vibrational Frequencies with Experimental Data

A fundamental application of computational chemistry is the prediction of a molecule's vibrational spectrum. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can determine the frequencies of the fundamental vibrational modes of this compound. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule.

In a typical study, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical methods. The resulting scaled theoretical frequencies can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison is crucial for the validation of the computational model and for the accurate assignment of the experimentally observed spectral bands to specific molecular vibrations.

Table 1: Illustrative Table for Predicted vs. Experimental Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Data not available | Data not available | Data not available | Hydroxyl stretch |

| ν(C≡N) | Data not available | Data not available | Data not available | Nitrile stretch |

| νₐₛ(NO₂) | Data not available | Data not available | Data not available | Asymmetric nitro stretch |

| νₛ(NO₂) | Data not available | Data not available | Data not available | Symmetric nitro stretch |

| ν(C-H) | Data not available | Data not available | Data not available | Aromatic C-H stretch |

| δ(C-H) | Data not available | Data not available | Data not available | C-H bend |

| γ(C-H) | Data not available | Data not available | Data not available | C-H out-of-plane bend |

Note: This table is illustrative. Specific frequency values for this compound are not currently available in the reviewed literature.

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of chemical reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

Transition State Analysis and Energy Barriers

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction pathway. Computational methods can locate the geometry of these transient species and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. This information is vital for understanding the kinetics and feasibility of a chemical process.

Reaction Pathway Elucidation and Mechanistic Insights

By mapping out the potential energy surface, computational chemistry can trace the entire reaction pathway, connecting reactants, transition states, intermediates, and products. This provides a detailed, step-by-step picture of how a reaction proceeds. For this compound, this could reveal, for example, the precise mechanism of nucleophilic substitution on the aromatic ring or the oxidation of the hydroxymethyl group.

Conformational Analysis and Energetic Stability of Isomers

Molecules with rotatable single bonds, such as the C-C bond connecting the hydroxymethyl group to the benzene (B151609) ring in this compound, can exist in different spatial arrangements known as conformations or rotamers. Computational methods can be used to perform a systematic search for the various possible conformations.

By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Table 2: Illustrative Table for Conformational Analysis of this compound

| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |

| Conformer 1 | Data not available | 0.00 | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific data on the conformational isomers of this compound are not currently available in the reviewed literature.

Thermodynamic Properties from Computational Data

Quantum chemical calculations can provide a wealth of thermodynamic data for a given molecule. By performing frequency calculations, it is possible to determine key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. These data are essential for predicting the spontaneity of reactions and understanding the equilibrium position of chemical processes involving this compound.

Table 3: Illustrative Table for Calculated Thermodynamic Properties of this compound

| Property | Value | Units |

| Enthalpy of Formation (ΔHᵟ) | Data not available | kcal/mol |

| Standard Entropy (S°) | Data not available | cal/mol·K |

| Gibbs Free Energy of Formation (ΔGᵟ) | Data not available | kcal/mol |

| Heat Capacity (Cₚ) | Data not available | cal/mol·K |

Note: This table is illustrative. Specific calculated thermodynamic data for this compound are not currently available in the reviewed literature.

Applications and Derivatives of 2 Hydroxymethyl 5 Nitrobenzonitrile in Advanced Chemical Research

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The compound's utility as a synthetic intermediate is demonstrated by its application in constructing a variety of heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials. The interplay between the nitro, nitrile, and hydroxymethyl groups enables diverse cyclization strategies.

While direct synthesis from 2-(Hydroxymethyl)-5-nitrobenzonitrile is a specialized pathway, the structural motif is highly amenable to the formation of indole (B1671886) rings, a privileged scaffold in medicinal chemistry. A common strategy involves the reduction of the nitro group to an amine. This transformation yields an ortho-amino benzyl (B1604629) alcohol derivative, which can then undergo intramolecular cyclization. For instance, the resulting amino group can react with the hydroxymethyl group (or its oxidized aldehyde form) to close the pyrrole (B145914) ring characteristic of indoles. This synthetic approach is a variation of classical indole syntheses that start from ortho-substituted nitroaromatics. researchgate.net The reaction control at different stages allows for the synthesis of a variety of substituted indole derivatives. rsc.orgmdpi.com

Quinazolinones are a critical class of N-heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties. nih.gov Research has established efficient methods for synthesizing 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols through metal-catalyzed tandem reactions. nih.govrsc.org These one-pot procedures often involve the in-situ oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, and subsequent condensation and cyclization. nih.gov

Catalytic systems utilizing ruthenium rsc.org, copper nih.govresearchgate.net, and palladium nih.gov have been successfully employed. These methods are valued for their high yields, broad substrate scope, and tolerance of various functional groups, obviating the need for external oxidants or reductants. nih.govrsc.org The this compound molecule can participate in such reactions, where the external alcohol reactant couples with the nitrile and reduced nitro group to form the quinazolinone core.

Table 1: Catalytic Systems for Quinazolinone Synthesis from Nitrobenzonitriles

| Catalyst System | Key Features | Reference |

|---|---|---|

| Ruthenium (Ru) | Efficient tandem cyclization under air; no external oxidant/reductant needed. | rsc.org |

| Copper (Cu) | Mild reaction conditions; sustainable and convenient one-pot synthesis. | nih.govresearchgate.net |

| Palladium (Pd) | Utilizes a hydrogen transfer mechanism; cascade reaction without added reducing/oxidizing agents. | nih.gov |

This table is interactive. Click on the headers to sort.

Isoindolinones are another important heterocyclic motif found in many biologically active molecules. Electrochemical synthesis has emerged as a green and efficient method for their preparation. rsc.org Electrochemical-induced reactions can initiate cascade processes for constructing isoindolinone scaffolds from precursors like 2-formyl benzonitrile (B105546) and anilines. mdpi.comnih.gov

For a substrate like this compound, an initial oxidation of the hydroxymethyl group to an aldehyde would generate a suitable precursor. Subsequent electrochemical steps can then facilitate a tandem reaction, leading to the formation of the isoindolinone ring. researchgate.net This approach is advantageous as it often proceeds under mild conditions, avoids the use of external chemical oxidants or catalysts, and can be highly selective. rsc.org Mechanistic studies suggest the involvement of radical intermediates in these transformations. rsc.orgresearchgate.net

The nitrile functionality of this compound makes it a direct precursor for the synthesis of 5-substituted tetrazoles. Tetrazoles are significant in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov The most common method for their synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097) source, typically sodium azide. nih.govrsc.org

This reaction is often catalyzed by acids or transition metals to enhance efficiency and yield. mdpi.com The electron-withdrawing nature of the nitro group on the benzonitrile ring can facilitate the cycloaddition by lowering the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), promoting a smoother reaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov The resulting tetrazole derivative retains the hydroxymethyl and nitro groups, allowing for further functionalization.

Derivatization for Functional Materials Research and Design

The unique electronic and structural features of this compound and its derivatives make them attractive for materials science applications. Nitrile-containing aromatic compounds have been used as starting materials for phthalocyanines, which are important components in dyes, pigments, gas sensors, and liquid crystals. nih.gov The combination of electron-withdrawing nitro and nitrile groups with a hydrogen-bonding hydroxymethyl group allows for its incorporation into polymers and other advanced materials to tailor their optical and electronic properties.

Furthermore, derivatives such as tetrazoles, synthesized from the nitrile group, are explored in the field of energetic materials. rsc.org By combining tetrazole moieties with other nitrogen-rich heterocycles, new materials with specific performance parameters can be designed. rsc.org

Development of Probes and Tools in Chemical Biology (e.g., Photochemical Derivatization Reagents)

The reactivity of the functional groups in this compound provides opportunities for its use in chemical biology. For example, tetrazoles derived from this compound can serve as photoactivatable precursors. Upon photoirradiation, some diaryltetrazoles can generate reactive nitrile imine dipoles, which can then participate in bioorthogonal cycloaddition reactions with alkenes. nih.gov This photo-induced reactivity allows for the site-specific modification of biomolecules within biological systems. The ability to attach this molecule to proteins or other biomolecules via its hydroxymethyl group, while retaining the photoactivatable tetrazole moiety, makes it a candidate for the development of novel photochemical probes and cross-linking reagents.

Utilization in Advanced Analytical Chemistry (e.g., as Supercharging Reagents in Mass Spectrometry)

The field of mass spectrometry continually seeks novel supercharging reagents to enhance the charge state of analytes, thereby improving their detection and characterization. Compounds like m-nitrobenzyl alcohol are well-documented for their ability to increase the charge of proteins and other macromolecules during electrospray ionization. However, specific investigations into the potential of this compound for this purpose have not been reported in peer-reviewed literature.

The structural features of this compound, including a nitro group, a nitrile group, and a hydroxymethyl group, theoretically offer properties that could be relevant for a supercharging agent. The nitro and nitrile groups are electron-withdrawing, which can influence intermolecular interactions, while the hydroxymethyl group can participate in hydrogen bonding. These characteristics are often found in effective supercharging reagents.

Despite these promising structural motifs, no published research to date has systematically evaluated or confirmed the efficacy of this compound as a supercharging reagent in mass spectrometry. Consequently, there is no data available on its performance relative to established reagents or the mechanisms by which it might interact with analytes in the gas phase.

Design of Novel Chemical Entities based on Structural Modifications of the this compound Scaffold

The synthesis of novel chemical entities often relies on the use of versatile molecular scaffolds that can be readily modified to generate libraries of new compounds with diverse properties. The this compound framework, with its distinct functional groups, presents a potentially rich platform for chemical derivatization.

The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The nitro group can be reduced to an amine, which then opens up a vast array of possible subsequent reactions, such as amide formation or diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

While the principles of organic synthesis suggest numerous possibilities for creating derivatives of this compound, there is a lack of specific research articles that describe the use of this particular scaffold for the systematic design and synthesis of new chemical entities. The exploration of this scaffold for applications in areas such as medicinal chemistry, materials science, or catalysis remains an open avenue for future research.

Future Research Directions and Unexplored Avenues for 2 Hydroxymethyl 5 Nitrobenzonitrile

Development of Novel and Highly Selective Synthetic Methodologies

Future research should prioritize the development of more efficient, selective, and sustainable synthetic routes to 2-(hydroxymethyl)-5-nitrobenzonitrile and its derivatives. While classical approaches may exist, modern synthetic methods offer avenues for improved control and diversity. Research in this area could focus on:

Late-Stage C-H Functionalization: Investigating regioselective C-H activation and subsequent hydroxymethylation or nitration on a pre-existing benzonitrile (B105546) framework. This would provide a highly convergent and atom-economical approach.

Orthogonal Protecting Group Strategies: Designing synthetic pathways that employ orthogonal protecting groups for the hydroxymethyl moiety. This would allow for the selective transformation of the nitro and nitrile groups without affecting the alcohol, thereby expanding the range of accessible derivatives.

Biocatalysis: Exploring enzymatic routes for the synthesis, such as selective oxidation of a methyl group or reduction of a carboxylic acid, could offer unparalleled selectivity under mild, environmentally benign conditions.

Exploration of New Reactivity Patterns and Transformations with Functional Groups

The unique interplay of the three functional groups in this compound is a fertile ground for discovering novel reactivity. Each functional group presents distinct opportunities for transformation that can be explored independently or in concert.

Hydroxymethyl Group: Beyond simple protection, this group can be a handle for further derivatization. Future work could explore its oxidation to the corresponding aldehyde or carboxylic acid, creating new synthetic intermediates. Additionally, its conversion to ethers, esters, or halides would generate a library of compounds with diverse physicochemical properties. Computational studies could predict the reactivity of primary hydroxyl groups, guiding experimental efforts toward selective modifications. nih.gov

Nitro Group: The powerful electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. A primary research avenue is the systematic investigation of its reduction to an amine. The resulting 2-(hydroxymethyl)-5-aminobenzonitrile would be a valuable precursor for synthesizing heterocycles, azo compounds, and amides, significantly broadening the molecular diversity.

Nitrile Group: The nitrile moiety is a versatile functional group that can undergo a wide array of transformations. Future studies should explore its hydrolysis to an amide or carboxylic acid, its reduction to a primary amine, or its participation in cycloaddition reactions to form heterocyclic systems like tetrazoles.

Advanced Computational Studies for Predictive Molecular Design and Reaction Optimization

Advanced computational chemistry offers a powerful toolkit for accelerating research on this compound. Density Functional Theory (DFT) and other methods can provide deep insights into its properties and reactivity, guiding experimental design and minimizing trial-and-error.

Predicting Reactivity and Regioselectivity: Computational models can be used to predict the most likely sites for electrophilic and nucleophilic attack, calculate reaction barriers, and elucidate mechanisms for various transformations. mdpi.comresearchgate.net This is particularly valuable for understanding the regioselectivity of reactions on the aromatic ring.

Molecular Property Prediction: Theoretical calculations can determine key electronic properties, such as the HOMO-LUMO gap, dipole moment, and electrostatic potential surfaces. pku.edu.cnnih.gov These predictions can help in the design of molecules with specific optical or electronic properties for applications in materials science.

Spectroscopic Analysis: Simulating NMR, IR, and UV-Vis spectra can aid in the structural characterization of new derivatives and provide a deeper understanding of the electronic structure and bonding within the molecule. acs.org

Integration with Modern Flow Chemistry and Automated Synthesis Technologies

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous nitration reactions. beilstein-journals.org Flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. ewadirect.com

Safe and Efficient Nitration: Future synthetic strategies should leverage microreactors or continuous flow systems for the nitration step. europa.eu The high surface-area-to-volume ratio in these reactors allows for superior temperature control, minimizing the risk of thermal runaways and improving the selectivity of the reaction. ewadirect.com

Automated Multi-Step Synthesis: Integrating flow reactors can enable automated, multi-step syntheses. For instance, a flow platform could be designed to perform a nitration, followed by a reduction of the nitro group, and subsequent derivatization of the resulting amine without isolating intermediates. acs.org This approach would accelerate the synthesis of compound libraries for screening purposes.

Process Optimization: Automated flow systems, coupled with real-time analytics, would allow for rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry), leading to higher yields and purity. nih.gov

Investigation of Solid-State Chemistry and Polymorphism

The solid-state properties of a molecule are critical for its application in pharmaceuticals and materials science. The potential for this compound to exist in different crystalline forms (polymorphism) is a completely unexplored area.

Polymorph Screening: A systematic screening for polymorphs under various crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) should be undertaken. The discovery of multiple polymorphs is common for nitroaromatic compounds. researchgate.net

Crystal Structure Elucidation: Single-crystal X-ray diffraction should be used to determine the precise three-dimensional arrangement of molecules in any discovered crystalline forms. nih.govresearchgate.net This would reveal key intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Characterization of Physicochemical Properties: Each polymorph would be expected to have unique physical properties, including melting point, solubility, dissolution rate, and stability. Characterizing these differences is crucial for selecting the appropriate form for any given application.

Potential for Supramolecular Assembly and Self-Organization Studies

The combination of a hydrogen-bond donor (hydroxyl), hydrogen-bond acceptors (nitro, nitrile), and a π-system (benzene ring) makes this compound an excellent candidate as a building block (tecton) for supramolecular chemistry. wikipedia.org

Hydrogen-Bonded Networks: The hydroxyl group can participate in robust hydrogen bonding, potentially directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The nitro and nitrile groups could act as competing hydrogen bond acceptors, leading to complex and potentially novel structural motifs. nih.gov

Crystal Engineering: By understanding the preferred intermolecular interactions, it may be possible to design and engineer co-crystals with other molecules to create new materials with tailored properties, such as altered solubility or thermal stability.

Functional Materials: The self-assembly of this molecule could be harnessed to create functional materials. nso-journal.org The ordered arrangement of the polar nitro and nitrile groups could lead to materials with interesting non-linear optical properties, while π-π stacking could facilitate charge transport for electronic applications. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.